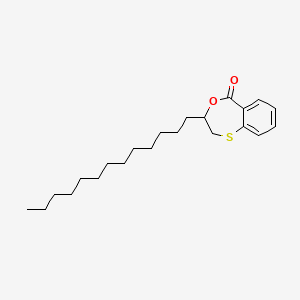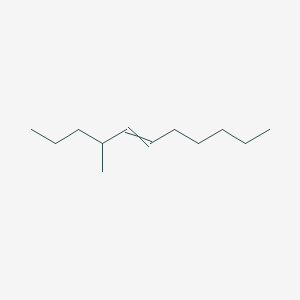
5-Undecene, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Undecene, 4-methyl-: is an organic compound with the molecular formula C12H24 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. This compound is also known by its IUPAC name, 4-Methyl-5-undecene . It is a colorless liquid with a boiling point of approximately 207.4°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Undecene, 4-methyl- can be achieved through various methods. One common approach involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of 5-Undecene, 4-methyl- may involve the catalytic cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like 5-Undecene, 4-methyl-. The use of catalysts such as zeolites can enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 5-Undecene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bond can yield the corresponding alkane, 5-methylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-chloro-4-methylundecane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 5-Methylundecane.
Substitution: Halogenated derivatives such as 5-chloro-4-methylundecane.
Aplicaciones Científicas De Investigación
Chemistry: 5-Undecene, 4-methyl- is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in various chemical research applications .
Biology and Medicine: biological activity . They can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, 5-Undecene, 4-methyl- can be used as a precursor for the production of lubricants, surfactants, and other specialty chemicals. Its properties make it suitable for applications requiring low viscosity and high thermal stability .
Mecanismo De Acción
The mechanism of action of 5-Undecene, 4-methyl- primarily involves its reactivity at the double bond . This reactivity allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
- 4-Undecene, 5-methyl-
- 5-Undecene, 3-methyl-
- 5-Undecene, 2-methyl-
Comparison: 5-Undecene, 4-methyl- is unique due to the position of the methyl group on the fourth carbon atom. This structural difference can influence its reactivity and physical properties compared to other similar compounds. For example, the position of the methyl group can affect the boiling point, density, and reactivity in chemical reactions .
Propiedades
Número CAS |
143185-91-5 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
4-methylundec-5-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h9,11-12H,4-8,10H2,1-3H3 |
Clave InChI |
YXDOMEUHVSOETQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


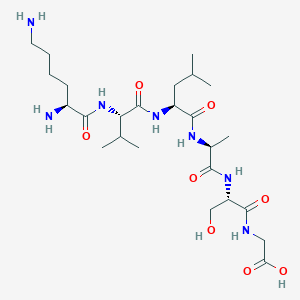
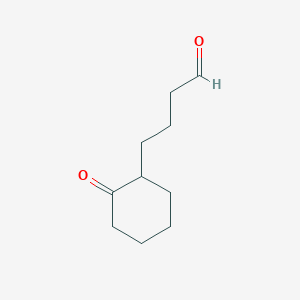
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
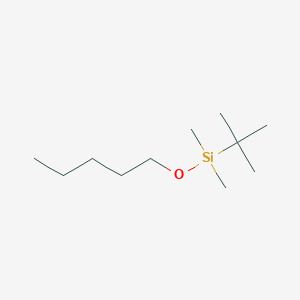
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

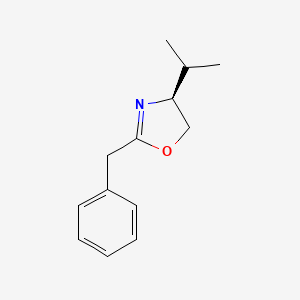
![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
